N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide
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Overview
Description
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a piperazine ring substituted with an acetyl group, a chlorophenyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide typically involves the following steps:
Formation of 4-acetylpiperazine: This intermediate can be synthesized by reacting piperazine with acetic anhydride under controlled conditions.
Chlorination of 3-chlorophenylamine: The chlorination of 3-chlorophenylamine is achieved using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetyl moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to alcohol or amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the development of new materials with specific chemical and physical properties.
- Applied in the formulation of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact pathways and molecular targets may vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions involved .
Comparison with Similar Compounds
N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide: Similar structure with a fluorine atom instead of a chlorine atom.
N-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide: Another variant with a fluorine substitution.
N-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a benzamide moiety.
Uniqueness: N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide is unique due to the presence of both chloro and methyl substituents on the benzamide ring, which may confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2/c1-13-3-5-16(17(21)11-13)20(27)23-15-4-6-19(18(22)12-15)25-9-7-24(8-10-25)14(2)26/h3-6,11-12H,7-10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWJQCCRECXFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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